molecular formula C19H13FN6 B5364328 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile

2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile

Cat. No. B5364328
M. Wt: 344.3 g/mol
InChI Key: CRQHDNNMGSEPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based nicotinonitriles and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile in lab experiments is its potential therapeutic applications in various diseases. However, the compound has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile. One direction is to investigate the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study the compound's mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, future research could focus on developing more efficient synthesis methods and improving the compound's solubility and bioavailability.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to have various biochemical and physiological effects and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Future research could focus on investigating the compound's potential therapeutic applications in other diseases, studying its mechanism of action in more detail, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile involves a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The second step involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-pyrrolecarboxaldehyde to form 2-(3-fluorophenyl)-4-(1H-pyrrol-2-yl)-1H-pyrazole. The final step involves the reaction of 2-(3-fluorophenyl)-4-(1H-pyrrol-2-yl)-1H-pyrazole with 2-cyano-3,5-dimethyl-4-aminopyridine to form this compound.

Scientific Research Applications

2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been shown to have potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.

properties

IUPAC Name

2-amino-4-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6/c20-12-4-1-3-11(7-12)18-15(10-24-26-18)13-8-17(16-5-2-6-23-16)25-19(22)14(13)9-21/h1-8,10,23H,(H2,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQHDNNMGSEPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)C3=CC(=NC(=C3C#N)N)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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